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molecular formula C9H11N3O2 B8575763 N-Methylcarbamoylmethyl-Nicotinamide

N-Methylcarbamoylmethyl-Nicotinamide

Cat. No. B8575763
M. Wt: 193.20 g/mol
InChI Key: PUISYGUGLVLAES-UHFFFAOYSA-N
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Patent
US08853246B2

Procedure details

A suspension of [(pyridine-3-carbonyl)-amino]-acetic acid methyl ester (1.5 g, 7.7 mmol) and methylamine (33 wt % in absolute ethanol, 3.86 mL, 38.6 mmol) in ethanol (8 mL) was heated at 55° C. in a Parr reactor for 6 h. The mixture was cooled and then concentrated under reduced pressure to yield the product as a iridescent beige plates (1.41 g, 94%): 1H NMR (300 MHz, DMSO-d6) δ 9.05 (d, J=2.2 Hz, 1H), 9.00 (t, J=5.8 Hz, 1H), 8.77 (d, J=4.0 Hz, 1H), 8.23 (br d, J=8.1 Hz, 1H), 7.90 (q, J=4.1 Hz, 1H), 7.53 (dd, J=7.7, 4.7 Hz, 1H), 3.86 (d, J=5.8 Hz, 2H), 2.61 (d, J=4.4 Hz, 3H); IR (KBr) 3314, 1641 cm−1; ESIMS m/z 194 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.86 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:14])[CH2:4][NH:5][C:6]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)=[O:7].[CH3:15][NH2:16].[K+].[Br-]>C(O)C>[CH3:15][NH:16][C:3]([CH2:4][NH:5][C:6](=[O:7])[C:8]1[CH:13]=[CH:12][CH:11]=[N:10][CH:9]=1)=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(CNC(=O)C=1C=NC=CC1)=O
Name
Quantity
3.86 mL
Type
reactant
Smiles
CN
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the product as a iridescent beige plates (1.41 g, 94%)

Outcomes

Product
Name
Type
Smiles
CNC(=O)CNC(C1=CN=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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